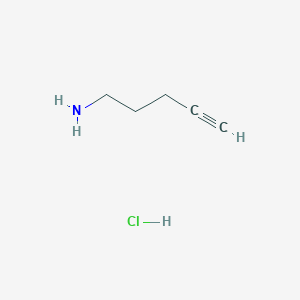

Pent-4-yn-1-amine hydrochloride

Description

The exact mass of the compound Pent-4-yn-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pent-4-yn-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pent-4-yn-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pent-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKFBGIRKUYQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70778249 | |

| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173987-24-1 | |

| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Pent-4-yn-1-amine Hydrochloride for Research Applications

Abstract

Pent-4-yn-1-amine and its hydrochloride salt are valuable molecular building blocks in contemporary chemical research, particularly in the fields of medicinal chemistry, materials science, and chemical biology. The presence of a terminal alkyne and a primary amine group within the same five-carbon scaffold allows for orthogonal functionalization, making it a versatile precursor for the synthesis of complex molecules, including novel heterocyclic compounds and probes for "click" chemistry. This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of Pent-4-yn-1-amine hydrochloride. The narrative emphasizes the rationale behind procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The direct alkylation of ammonia with alkyl halides is often an inefficient route for the synthesis of primary amines due to the potential for over-alkylation, which produces mixtures of primary, secondary, and tertiary amines that are challenging to separate.[1][2][3] To circumvent this, a more controlled and reliable strategy is required. The Gabriel synthesis is a classic and robust method for the selective preparation of primary amines from primary alkyl halides.[1][3][4] This method utilizes the phthalimide anion as an ammonia surrogate, which effectively prevents over-alkylation due to steric hindrance and electronic effects.[2][3]

This guide details a two-step synthetic sequence starting from the commercially available 5-chloro-1-pentyne:

-

Step 1: N-Alkylation of Potassium Phthalimide: A nucleophilic substitution (SN2) reaction between potassium phthalimide and 5-chloro-1-pentyne to form N-(pent-4-yn-1-yl)isoindoline-1,3-dione.

-

Step 2: Deprotection via Hydrazinolysis: Cleavage of the N-alkylated phthalimide intermediate using hydrazine to release the free primary amine, Pent-4-yn-1-amine.[1][5]

-

Step 3: Hydrochloride Salt Formation: Conversion of the purified free amine to its more stable and easily handled hydrochloride salt by treatment with hydrochloric acid.[6][7][8]

This synthetic approach is reliable, high-yielding, and provides a pure product suitable for downstream research applications.

Synthetic Pathway and Retrosynthetic Analysis

A logical approach to designing a synthesis is to work backward from the target molecule. The retrosynthetic analysis for Pent-4-yn-1-amine hydrochloride identifies the key disconnections and precursor molecules.

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic analysis of Pent-4-yn-1-amine hydrochloride.

Forward Synthesis Workflow

The forward synthesis follows the path laid out by the retrosynthetic analysis, starting with commercially available materials.

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 6. youtube.com [youtube.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Pent-4-yn-1-amine Hydrochloride: A Versatile Bifunctional Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Core

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonally reactive functional groups provide a distinct strategic advantage, enabling rapid diversification and the construction of complex molecular architectures. Pent-4-yn-1-amine hydrochloride (C₅H₉N·HCl) is an exemplary bifunctional reagent, incorporating a terminal alkyne and a primary amine.[1] This guide provides a senior application scientist's perspective on the utility of this versatile building block, focusing on its core applications, the causality behind experimental choices, and field-proven protocols.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable component in the synthetic chemist's toolbox. Its structure features a terminal alkyne, a highly versatile functional group ready for powerful carbon-carbon bond-forming reactions, and a primary amine, a nucleophilic handle ideal for amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe synthetic campaign.

Table 1: Physicochemical Properties of Pent-4-yn-1-amine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN | [2] |

| Molecular Weight | 119.59 g/mol | [2][3][4] |

| Appearance | Solid | |

| CAS Number | 173987-24-1 | [2][3] |

| Synonyms | 4-Pentyn-1-amine HCl, 5-Amino-1-pentyne hydrochloride | [4][5] |

Safety and Handling:

Pent-4-yn-1-amine hydrochloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][5][6] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[5][6]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep containers securely sealed and avoid contact with moisture and incompatible materials.[6]

-

First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing.[5][6] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth but do not induce vomiting.[5][6]

Core Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of pent-4-yn-1-amine hydrochloride is an ideal partner for one of the most powerful reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry."[7][8]

Expertise & Experience: The Rationale for CuAAC

The CuAAC reaction is prized for its high efficiency, mild reaction conditions, stereospecificity, and broad functional group tolerance.[9][10] It allows for the nearly quantitative formation of a stable 1,4-disubstituted 1,2,3-triazole linkage by "clicking" an alkyne to an azide.[9] This triazole ring is not merely a linker; it is a valuable pharmacophore, acting as a stable, aromatic, and polar amide bond isostere capable of hydrogen bonding.[11]

For drug development professionals, using pent-4-yn-1-amine hydrochloride in this context allows for the facile conjugation of a molecule of interest (bearing an azide) to the five-carbon chain, which can act as a flexible linker. The primary amine on the other end remains available for subsequent modification, such as attachment to a peptide, a protein, or another small molecule scaffold.

Experimental Protocol: General Procedure for CuAAC Ligation

This protocol describes a typical small-scale CuAAC reaction. The amine of pent-4-yn-1-amine hydrochloride is assumed to be either protected or intended for use in a free state, which may require prior neutralization.

-

Reagent Preparation: In a suitable vial, dissolve the azide-containing substrate (1.0 equiv) and pent-4-yn-1-amine hydrochloride (1.1 equiv) in a solvent mixture, typically t-BuOH/H₂O (1:1) or DMSO.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.3 equiv) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Ligands such as THPTA or TBTA can be added to stabilize the Cu(I) catalyst.[10]

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography.

Table 2: General Reaction Parameters for CuAAC

| Parameter | Recommended Condition | Rationale |

| Solvent | t-BuOH/H₂O, DMSO, DMF | Promotes solubility of diverse substrates. |

| Copper Source | CuSO₄·5H₂O | Readily available, stable Cu(II) precursor. |

| Reducing Agent | Sodium Ascorbate | Mildly reduces Cu(II) to the active Cu(I) catalyst in situ. |

| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |

| Stoichiometry | Near-equimolar (1:1.1 Alkyne:Azide) | High efficiency allows for minimal excess of either reagent. |

Visualization: CuAAC Workflow

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Application 2: Sonogashira Coupling

The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[12][13]

Expertise & Experience: The Rationale for Sonogashira Coupling

This reaction is a cornerstone of medicinal chemistry for synthesizing arylalkynes and conjugated enynes, which are common motifs in natural products and pharmaceuticals.[14] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[13][15] For pent-4-yn-1-amine hydrochloride, this reaction opens a direct path to molecules where a substituted aromatic or vinylic group is connected to the pentanamine scaffold. This is particularly valuable for structure-activity relationship (SAR) studies, where modifications to the aryl group can systematically tune a compound's biological activity. The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it neutralizes the HX by-product and facilitates the deprotonation of the terminal alkyne to form the reactive copper(I) acetylide intermediate.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and Cu(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Reagent Addition: Add pent-4-yn-1-amine hydrochloride (1.2 equiv). Dissolve/suspend the solids in a suitable anhydrous solvent (e.g., THF, DMF, or toluene).

-

Base Addition: Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting halide is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Table 3: Typical Conditions for Sonogashira Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Efficient catalysts for the oxidative addition step. |

| Copper Co-catalyst | CuI | Facilitates the formation of the key copper acetylide intermediate. |

| Base | Et₃N, i-Pr₂NH, DIPEA | Neutralizes HX by-product and deprotonates the alkyne. |

| Solvent | THF, DMF, Toluene (anhydrous) | Anhydrous conditions are crucial to prevent side reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |

Visualization: Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Core Application 3: Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amine and an electrophilically-activatable alkyne in one molecule makes pent-4-yn-1-amine hydrochloride a powerful precursor for constructing nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[16][17][18]

Expertise & Experience: The Rationale for Cyclization Strategies

The synthetic strategy often involves an initial reaction at the amine, followed by an intramolecular cyclization involving the alkyne. For example, acylation of the amine followed by a gold- or palladium-catalyzed intramolecular hydroamination/cyclization can lead to substituted pyrrolidines or piperidines. Alternatively, condensation of the amine with a carbonyl compound can form an intermediate imine, which can then undergo an intramolecular reaction with the alkyne to forge a new ring system, such as a dihydropyridine.[19] These methods provide streamlined access to valuable heterocyclic scaffolds from a simple, commercially available starting material.[20]

Experimental Protocol: Conceptual Workflow for Heterocycle Synthesis

Given the diversity of possible heterocycles, a single protocol is not feasible. Instead, a conceptual workflow for the synthesis of a substituted dihydropyridine is presented.

-

Amine Functionalization: The primary amine of pent-4-yn-1-amine is first reacted with a β-ketoester in a reaction analogous to the Hantzsch pyridine synthesis. This condensation forms an enamine intermediate.

-

Cyclization: In the presence of a catalyst (often Lewis or Brønsted acid) and under thermal conditions, the enamine undergoes an intramolecular cyclization. The nucleophilic enamine attacks the alkyne, which may be activated by the catalyst.

-

Aromatization (Optional): The resulting dihydropyridine can often be oxidized in a subsequent step to the corresponding aromatic pyridine derivative if desired.

-

Purification: Standard workup and chromatographic purification yield the heterocyclic product.

Visualization: General Scheme for Heterocycle Synthesis

Caption: Conceptual workflow for nitrogen heterocycle synthesis.

Conclusion

Pent-4-yn-1-amine hydrochloride is more than a simple reagent; it is a strategic tool for molecular design and construction. Its bifunctional nature allows for sequential, high-yield transformations like click chemistry and Sonogashira coupling, while also providing a direct route to valuable nitrogen-containing heterocyclic cores. For researchers in drug discovery and materials science, mastering the application of this building block can significantly accelerate the synthesis of novel, complex, and functional molecules. Its reliability, versatility, and commercial availability solidify its position as an indispensable component in the modern synthetic chemist's arsenal.

References

-

PubChem, National Institutes of Health. Pent-4-yn-1-amine hydrochloride. [Link]

-

ChemBK. pent-4-yn-1-amine. [Link]

-

Divergent heterocycle synthesis from primary amines using halomucononitriles. Nature. [Link]

-

PubChem, National Institutes of Health. Pent-4-en-1-amine hydrochloride. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubChem, National Institutes of Health. Pent-4-yn-1-amine. [Link]

-

MDPI. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]

-

ResearchGate. Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

-

PMC, National Institutes of Health. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]

-

PubMed, National Institutes of Health. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Organic Syntheses. 4-pentyn-1-ol - Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Syntheses. p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

-

ACS Publications. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pentyn-1-amine hydrochloride | 173987-24-1 | FP171089 [biosynth.com]

- 4. 4-戊炔-1-胺 盐酸盐 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. 点击化学试剂概述 [sigmaaldrich.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. interchim.fr [interchim.fr]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Divergent heterocycle synthesis from primary amines using halomucononitriles - American Chemical Society [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. N-Heterocycle synthesis [organic-chemistry.org]

An In-depth Technical Guide to Click Chemistry Using Terminal Alkynes: From Foundational Principles to Advanced Applications in Drug Development

Abstract

The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and highly specific.[][2][3] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful transformation that forges stable triazole linkages. This guide provides a comprehensive exploration of click chemistry centered on the use of terminal alkynes, detailing the two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss their profound impact on drug discovery and development, bioconjugation, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of click chemistry in their work.

The Genesis of a Chemical Revolution: The Click Chemistry Concept

Coined by K.B. Sharpless around the year 2000, "click chemistry" describes a class of chemical reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[4][5] This philosophy emphasizes simplicity and reliability, allowing for the rapid assembly of complex molecular architectures from smaller, modular units.[3][6] The impact of this concept was formally recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless "for the development of click chemistry and bioorthogonal chemistry."[4][5][7][8]

The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[2][9][10] While the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers, the discovery of copper(I) catalysis by Sharpless and Meldal independently revolutionized this transformation, leading to the highly efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[4][9][11] This reaction, now famously known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as a cornerstone of click chemistry.[6][12]

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is prized for its exceptional reliability, high yields, and tolerance of a wide array of functional groups.[9][12] It proceeds readily under mild conditions, often in aqueous solutions, making it amenable to a broad range of applications, including bioconjugation.[9][13]

Unraveling the Mechanism: The Role of Copper(I)

The remarkable rate acceleration and exquisite regioselectivity of the CuAAC reaction are attributed to the unique catalytic activity of the copper(I) ion.[11] While initial proposals considered a mononuclear copper catalyst, substantial evidence now points towards a dinuclear copper-mediated pathway as the kinetically favored route.[12]

The currently accepted mechanism involves the following key steps:

-

Formation of a Copper-Acetylide Complex: A copper(I) atom coordinates to the terminal alkyne. A second copper(I) atom facilitates the deprotonation of the alkyne, leading to the formation of a dinuclear copper-acetylide intermediate. This activation of the alkyne is a crucial step that sets the stage for the subsequent reaction with the azide.[14]

-

Coordination of the Azide: The azide then coordinates to one of the copper centers. This brings the two reactive partners into close proximity and in the correct orientation for the cycloaddition to occur.

-

Cycloaddition and Formation of a Copper-Triazolide Intermediate: The azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing ring intermediate. This intermediate then undergoes rearrangement to form a more stable five-membered copper-triazolide.[]

-

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, allowing it to participate in further catalytic cycles.

This stepwise mechanism, as opposed to a concerted cycloaddition, explains the high regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-regioisomer.[14]

Practical Considerations and Experimental Protocol

A common and convenient method for performing CuAAC reactions involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[16] This approach avoids the need to handle potentially unstable copper(I) salts. To enhance the stability and catalytic activity of the copper(I) species, ligands are often employed. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for organic solvents, while water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred for aqueous bioconjugation reactions.[17]

Experimental Protocol: A General Procedure for CuAAC [16][18][19]

-

Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in an appropriate solvent (e.g., a mixture of tert-butanol and water, or an aqueous buffer for biomolecules). The concentration is typically in the range of 0.1 M for small molecules and can be significantly lower for bioconjugation reactions.

-

Catalyst and Ligand Preparation: In a separate vial, prepare a stock solution of the copper(II) salt (e.g., 100 mM CuSO₄ in water). In another vial, prepare a stock solution of the ligand (e.g., 200 mM THPTA in water). For optimal performance, pre-complex the copper and ligand by mixing them in a 1:2 to 1:5 molar ratio and allowing the solution to stand for a few minutes.[19]

-

Initiation of the Reaction: To the stirred solution of the alkyne and azide, add the pre-complexed copper/ligand solution (typically 1-10 mol% of copper relative to the limiting reagent).

-

Addition of Reducing Agent: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Add the sodium ascorbate solution to the reaction mixture (typically 2-5 equivalents relative to the copper) to initiate the reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[16]

-

Work-up and Purification: For small molecules, a typical work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography. For bioconjugates, purification is often achieved using size-exclusion chromatography or other protein purification techniques to remove excess reagents.[19]

The Bioorthogonal Evolution: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the use of a copper catalyst can be problematic for applications in living systems due to the cytotoxicity of copper.[20][21] This limitation spurred the development of a copper-free alternative: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[20][22]

The Driving Force: Ring Strain

SPAAC utilizes a cyclooctyne, an eight-membered ring containing an alkyne. The linear geometry of the alkyne is highly constrained within the ring, resulting in significant ring strain (approximately 18 kcal/mol).[21][23][24] This stored energy is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction.[21] This allows the reaction to proceed rapidly at physiological temperatures and without the need for a catalyst.[20]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[20] A key advantage of SPAAC is its bioorthogonality; both the cyclooctyne and the azide are abiotic functional groups that do not react with native biological functionalities, ensuring high selectivity in complex biological environments.[20][21]

A Menagerie of Cyclooctynes: Tuning Reactivity

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne.[21] A variety of cyclooctynes have been developed with modified ring structures to enhance reaction kinetics and improve properties such as stability and solubility. Some common examples include:

-

DBCO (Dibenzocyclooctyne): One of the most widely used cyclooctynes, offering a good balance of reactivity and stability.[25]

-

BCN (Bicyclononyne): A highly reactive cyclooctyne that provides fast reaction kinetics.

-

DIFO (Difluorinated Cyclooctyne): The electron-withdrawing fluorine atoms increase the reactivity of the alkyne, leading to faster reaction rates.

The choice of cyclooctyne depends on the specific application, with a trade-off between reactivity and stability. Highly reactive cyclooctynes may be less stable and more prone to side reactions.

SPAAC in Action: A Protocol for Bioconjugation

SPAAC has become an invaluable tool for labeling and modifying biomolecules in living cells and organisms.[20] A common strategy involves the metabolic incorporation of an azide-modified sugar, such as Ac₄ManNAz, into cellular glycans. These azide-tagged biomolecules can then be specifically labeled with a cyclooctyne-functionalized probe, such as a fluorophore.[21]

Experimental Protocol: Labeling of Cell Surface Glycans using SPAAC [21]

-

Metabolic Labeling: Culture cells to the desired confluency. Add an azide-modified sugar (e.g., Ac₄ManNAz) to the culture medium to a final concentration of 25-50 µM. Incubate the cells for 24-48 hours to allow for the incorporation of the azide into the cell surface glycans.

-

Preparation of the Cyclooctyne Probe: Prepare a stock solution of the DBCO-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO.

-

Labeling Reaction: Wash the cells with a buffered saline solution (e.g., PBS) to remove any unincorporated azide-modified sugar. Dilute the DBCO-probe stock solution in pre-warmed culture medium to the desired final concentration (typically 10-50 µM). Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

-

Washing and Analysis: Wash the cells several times with PBS to remove any unreacted probe. The labeled cells can then be analyzed by methods such as fluorescence microscopy or flow cytometry.

Quantitative Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Rate | Typically fast (minutes to a few hours) | Varies with cyclooctyne (seconds to hours) |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers |

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this | Highly biocompatible and suitable for in vivo applications |

| Reactant Stability | Terminal alkynes are generally stable | Some highly reactive cyclooctynes can have limited stability |

| Typical Applications | Small molecule synthesis, materials science, ex vivo bioconjugation | Live-cell imaging, in vivo labeling, bioconjugation in complex media |

Visualizing the Reactions: Mechanisms and Workflow

To better understand the processes involved in click chemistry, the following diagrams illustrate the mechanisms of CuAAC and SPAAC, as well as a general workflow for bioconjugation.

Sources

- 2. Click Chemistry - A Review [biosyn.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Danish and US chemists win Nobel prize for work on 'click chemistry' [thelocal.dk]

- 5. Three Scientists Who Pioneered 'Click Chemistry' Awarded the 2022 Nobel Prize in Chemistry - Oreate AI Blog [oreateai.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Three ‘click chemistry’ scientists share Nobel prize | Nobel prizes | The Guardian [theguardian.com]

- 8. tbsnews.net [tbsnews.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

A Technical Guide to Pent-4-yn-1-amine Hydrochloride for PROTAC Linker Synthesis

<

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy.[2][4] This guide provides an in-depth technical overview of Pent-4-yn-1-amine hydrochloride, a versatile building block for the synthesis of PROTAC linkers. We will explore its chemical properties, strategic advantages in PROTAC design, and provide detailed protocols for its incorporation into PROTAC synthesis workflows, with a particular focus on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[2][5][6][7] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[8]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][][] The choice of linker chemistry dictates the synthetic strategy and can impact the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.[]

Alkynes are increasingly incorporated into PROTAC linkers to impart rigidity and provide a versatile handle for "click chemistry" reactions.[][11] Pent-4-yn-1-amine hydrochloride offers a bifunctional scaffold, presenting a terminal alkyne for bioorthogonal conjugation and a primary amine for standard amide bond formation, making it an invaluable tool for PROTAC development.

Pent-4-yn-1-amine Hydrochloride: A Strategic Building Block

Pent-4-yn-1-amine hydrochloride is a commercially available reagent that serves as a key building block in the modular synthesis of PROTACs.[5][12][13] Its structure combines a terminal alkyne and a primary amine, offering two orthogonal points for chemical modification.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 173987-24-1 | [14][15] |

| Molecular Formula | C5H10ClN | [7][15] |

| Molecular Weight | 119.59 g/mol | [7][15] |

| Form | Powder/Solid | |

| Storage | Room temperature, under inert gas | [5][16] |

Note: Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.[14][17]

The primary amine allows for straightforward coupling to carboxylic acid-functionalized E3 ligase ligands or POI binders through standard amide bond formation protocols. The terminal alkyne provides a reactive handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[18][][20]

The Power of "Click Chemistry" in PROTAC Synthesis

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecules like PROTACs.[18][] The CuAAC reaction, which forms a stable triazole ring from an alkyne and an azide, is the most prominent example of click chemistry used in PROTAC development.[][]

Advantages of using CuAAC for PROTAC linker synthesis:

-

High Efficiency and Yield: The reaction typically proceeds to completion with high yields, simplifying purification.[18][]

-

Mild Reaction Conditions: CuAAC reactions are often performed in aqueous solutions at room temperature, preserving the integrity of sensitive functional groups on the POI and E3 ligase ligands.[18][]

-

Modularity and Versatility: This approach allows for the rapid synthesis of PROTAC libraries by combining different azide- and alkyne-functionalized building blocks, facilitating the optimization of linker length and composition.[11][18][21]

Caption: Modular PROTAC synthesis workflow using Pent-4-yn-1-amine hydrochloride.

Experimental Protocols

General Safety Precautions

Pent-4-yn-1-amine hydrochloride is classified as a corrosive solid that can cause severe skin burns and eye damage.[14][15] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[14][17]

Protocol 1: Amide Coupling of Pent-4-yn-1-amine Hydrochloride to an E3 Ligase Ligand

This protocol describes the coupling of Pent-4-yn-1-amine hydrochloride to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment).

Materials:

-

Carboxylic acid-functionalized E3 ligase ligand

-

Pent-4-yn-1-amine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve Pent-4-yn-1-amine hydrochloride (1.2 eq) and the base (e.g., DIPEA, 1.2 eq) in a minimal amount of the same anhydrous solvent.

-

Add the Pent-4-yn-1-amine solution to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyne-functionalized E3 ligase ligand.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized E3 ligase ligand and an azide-functionalized POI ligand.

Materials:

-

Alkyne-functionalized E3 ligase ligand (from Protocol 1)

-

Azide-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and water as solvents

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.[1]

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).[1]

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).[1]

-

To the degassed reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final product.

Caption: A simplified experimental workflow for PROTAC synthesis.

Characterization and Validation

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Once the PROTAC is synthesized and characterized, its biological activity must be validated. This typically involves cell-based assays to measure the degradation of the target protein, such as Western blotting or quantitative mass spectrometry-based proteomics.

Conclusion

Pent-4-yn-1-amine hydrochloride is a highly valuable and versatile building block for the synthesis of PROTAC linkers. Its bifunctional nature, with a primary amine for robust amide bond formation and a terminal alkyne for efficient "click chemistry," enables a modular and streamlined approach to PROTAC synthesis. The ability to rapidly generate libraries of PROTACs with diverse linkers is crucial for optimizing their degradation efficacy and overall drug-like properties. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate Pent-4-yn-1-amine hydrochloride into their PROTAC discovery workflows, accelerating the development of novel therapeutics for a wide range of diseases.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Anwar, Z., et al. (2022). PROTACs: the future of leukemia therapeutics. Frontiers in Cell and Developmental Biology, 10, 851087. [Link]

-

ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pent-4-yn-1-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Liu, J., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

-

Scott, J. S., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

-

Cenmed. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]

-

MedChemExpress. (n.d.). Pent-4-yn-1-amine hydrochloride. Retrieved from [Link]

-

Shrestha, R., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

-

Li, Y., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(18), 4293. [Link]

-

Liu, J., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

-

Edmondson, S. D., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Journal of Medicinal Chemistry, 64(15), 10786–10805. [Link]

-

Sun, X., et al. (2019). The PROTAC technology in drug development. Cellular and Molecular Life Sciences, 76(19), 3761–3772. [Link]

-

Kleiger, G., & Mayor, T. (2014). Perilous journey: a tour of the ubiquitin-proteasome system. Trends in Cell Biology, 24(6), 352–359. [Link]

-

Gaber, N., & El-Gendy, M. A. (2022). Application of PROTAC Technology in Drug Development. Pharmaceuticals, 15(7), 859. [Link]

-

Al-Tameemi, W., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15998–16019. [Link]

-

ResearchGate. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

Gaber, N., & El-Gendy, M. A. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 30(17), 3925. [Link]

-

Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(1), 158–170. [Link]

-

Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(15), 10735–10737. [Link]

-

Sun, X., et al. (2019). The PROTAC technology in drug development. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Pentyn-1-amine hydrochloride | 173987-24-1 | FP171089 [biosynth.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

A Technical Guide to the Solubility of Pent-4-yn-1-amine Hydrochloride in Diverse Solvent Systems

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of pent-4-yn-1-amine hydrochloride, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed examination of the physicochemical principles governing the dissolution of this primary amine salt. We present a predicted solubility profile across a spectrum of polar protic, polar aprotic, and non-polar solvents, substantiated by data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven methodologies for the empirical determination of solubility, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction: The Significance of Pent-4-yn-1-amine Hydrochloride and its Solubility

Pent-4-yn-1-amine hydrochloride (C₅H₉N·HCl) is a versatile bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structural combination makes it a valuable synthon for the introduction of an aminopentynyl moiety in the construction of complex molecular architectures. Its applications span from the synthesis of novel heterocyclic compounds to its use in click chemistry and the development of bioactive molecules.

The hydrochloride salt form is frequently employed to enhance the stability and handling of the parent amine.[1] However, the ionic nature of the hydrochloride salt profoundly influences its solubility, a parameter of paramount importance at every stage of research and development. Poor solubility can lead to challenges in reaction setup, purification, and ultimately, in the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore not merely advantageous but essential for efficient and successful scientific investigation. This guide aims to provide both the theoretical foundation and the practical tools for researchers to navigate the solubility landscape of this important compound.

Theoretical Framework: Factors Governing Solubility

The dissolution of pent-4-yn-1-amine hydrochloride is a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. A more nuanced understanding requires consideration of several key factors:

-

Polarity: Pent-4-yn-1-amine hydrochloride is an ionic salt, rendering it highly polar. It is comprised of the pent-4-yn-1-ammonium cation and the chloride anion. Consequently, it is expected to exhibit the highest solubility in polar solvents capable of effectively solvating these ions.[2]

-

Hydrogen Bonding: The ammonium cation possesses three acidic protons (N-H) that can act as hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. Solvents that are both hydrogen bond donors and acceptors, such as water and alcohols, are anticipated to be excellent solvents for this compound.[3]

-

pKa and pH: The pKa of the pent-4-yn-1-ammonium ion is a critical determinant of its solubility in aqueous solutions. In solutions with a pH below the pKa, the equilibrium will favor the protonated, more soluble ionic form. Conversely, at a pH above the pKa, the less soluble free amine (pent-4-yn-1-amine) will be the predominant species.

-

Crystal Lattice Energy: The strength of the ionic interactions within the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur.[4] A high lattice energy can result in lower solubility, even in polar solvents.

The interplay of these factors dictates the extent to which pent-4-yn-1-amine hydrochloride will dissolve in a given solvent. A logical workflow for predicting and understanding its solubility is presented below.

Caption: Key factors influencing the solubility of pent-4-yn-1-amine hydrochloride.

Predicted Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High to Moderate | These solvents are highly polar and are excellent hydrogen bond donors and acceptors, allowing for effective solvation of both the ammonium cation and the chloride anion. Analogous compounds like propargylamine hydrochloride are soluble in water, methanol, and ethanol.[6][7] Butylamine hydrochloride is highly soluble in water. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents are polar and can solvate the cation through dipole-dipole interactions. However, their ability to solvate the chloride anion is limited due to the lack of acidic protons for hydrogen bonding. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low to Insoluble | While possessing a dipole moment, the overall polarity of these solvents is lower than DMF or DMSO, and they are poor hydrogen bond acceptors, leading to weaker solvation of the ionic species. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | These solvents have low polarity and are incapable of forming strong interactions with the ionic salt, resulting in poor solvation. |

| Non-Polar | Toluene, Hexane | Insoluble | The non-polar nature of these solvents and the absence of significant intermolecular forces that can interact with the ionic solute lead to negligible solubility. |

Experimental Determination of Solubility

For precise and application-specific solubility data, empirical determination is indispensable. The following section details two widely accepted and robust methodologies for quantifying the solubility of pent-4-yn-1-amine hydrochloride.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

-

Preparation: Accurately weigh an excess amount of pent-4-yn-1-amine hydrochloride into a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of pent-4-yn-1-amine hydrochloride using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the shake-flask method of solubility determination.

Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method for assessing kinetic solubility by measuring the light scattering caused by the precipitation of a compound from a solution.[5] It is particularly useful for early-stage drug discovery where rapid screening of a large number of compounds is required.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of pent-4-yn-1-amine hydrochloride in a suitable solvent, typically DMSO.

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Incubation: Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Caption: Workflow for the nephelometry method of solubility determination.

Conclusion

This technical guide has provided a multifaceted examination of the solubility of pent-4-yn-1-amine hydrochloride. By integrating theoretical principles with practical, validated methodologies, we have aimed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively manage and exploit the solubility characteristics of this important chemical entity. The predicted solubility profile serves as a valuable starting point for experimental design, while the detailed protocols for the shake-flask and nephelometry methods offer robust frameworks for generating precise and reliable solubility data. A comprehensive understanding and empirical determination of solubility are critical for optimizing synthetic routes, streamlining purification processes, and ensuring the successful formulation of new chemical entities.

References

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

-

Butylamine. PubChem. [Link]

-

Solubility of Organic Hydrochlorides. AMiner. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Are amines soluble in organic solvents? Quora. [Link]

-

Second Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. USP. [Link]

-

Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. ElectronicsAndBooks.com. [Link]

-

But-2-yn-1-amine hydrochloride. PubChem. [Link]

-

Basic Properties of Amines. Chemistry LibreTexts. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

-

Hydrogen Bonding in Amines Explained. Scribd. [Link]

-

A comparison between different chemical solvents. ResearchGate. [Link]

-

Glutamic acid. Wikipedia. [Link]

-

Description and Solubility. N. [Link]

-

Lattice energy. Wikipedia. [Link]

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. drugfuture.com [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Propargylamine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 7. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

Methodological & Application

Application Notes & Protocols: Leveraging Pent-4-yn-1-amine Hydrochloride for Advanced Protein Labeling

Abstract

The precise, covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. It enables detailed investigation into protein function, localization, and interactions. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust framework for this purpose.[1] This guide details the application of Pent-4-yn-1-amine hydrochloride, a versatile bifunctional linker, for installing a terminal alkyne handle onto proteins. This modification paves the way for subsequent, highly specific "click" conjugation to a wide array of reporter molecules, such as fluorophores, biotin tags, or drug payloads. We provide in-depth protocols, mechanistic insights, and troubleshooting strategies for researchers aiming to harness this powerful bioconjugation technique.

Introduction: The Power of Bioorthogonal "Click" Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2] Among the most powerful of these are the "click chemistry" reactions, which are prized for their specificity, high yields, and mild reaction conditions.[1][3] The two most prominent examples are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable triazole linkage.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne reacts directly with an azide, driven by the release of ring strain.[2][5] This method is particularly advantageous for live-cell imaging due to the cytotoxicity of copper.[5]

Pent-4-yn-1-amine hydrochloride serves as an ideal building block for introducing the necessary alkyne functional group onto a protein of interest, priming it for the CuAAC reaction. Its small size minimizes potential disruption to protein structure and function, while its primary amine provides a convenient attachment point.

Properties of Pent-4-yn-1-amine Hydrochloride

This reagent is a small, bifunctional molecule containing a primary amine for initial conjugation and a terminal alkyne for subsequent click chemistry.

| Property | Value |

| Molecular Formula | C₅H₉N·HCl[6][7] |

| Molecular Weight | 119.59 g/mol [6][7][8][9] |

| CAS Number | 173987-24-1[6][7][8][9] |

| Structure | Primary amine separated from a terminal alkyne by a propyl chain |

| Appearance | Powder[7] |

Principle of the Two-Step Labeling Strategy

Labeling a protein using Pent-4-yn-1-amine hydrochloride is a two-step process. This ensures that the highly specific click reaction occurs only where the alkyne has been deliberately installed.

Caption: General workflow for two-step protein labeling.

Step 1: Alkyne Installation. The primary amine of Pent-4-yn-1-amine hydrochloride is covalently attached to the protein. A common and efficient method is through amide bond formation with the carboxyl groups of aspartic acid or glutamic acid residues. This requires the activation of the protein's carboxyl groups using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Step 2: Bioorthogonal Ligation. The newly installed terminal alkyne on the protein is now ready to be "clicked" to a reporter molecule containing a complementary azide group. This is achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms an extremely stable triazole linkage.

Detailed Experimental Protocols

Protocol 1: Installation of the Alkyne Handle

This protocol describes the modification of a protein with Pent-4-yn-1-amine hydrochloride via EDC/NHS chemistry to form a stable amide bond.

A. Materials Required

-

Protein of interest (in a suitable buffer, e.g., MES or PBS, pH 6.0-7.4)

-

Pent-4-yn-1-amine hydrochloride (FW: 119.59 g/mol )

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Desalting columns or spin filtration units for purification

B. Reagent Preparation

| Reagent | Stock Concentration | Solvent | Notes |

| Protein | 1-10 mg/mL | Reaction Buffer | Buffer should be amine-free (e.g., no Tris). |

| Pent-4-yn-1-amine HCl | 100 mM | Reaction Buffer | Prepare fresh. |

| EDC | 100 mM | Activation Buffer | Prepare immediately before use. |

| Sulfo-NHS | 100 mM | Activation Buffer | Prepare immediately before use. |

C. Step-by-Step Procedure

-

Buffer Exchange: Ensure the protein is in an amine-free buffer like MES or PBS at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or spin filtration.

-

Activation of Carboxyl Groups:

-

To the protein solution, add EDC and Sulfo-NHS to a final concentration of 5-10 mM each. A 10- to 50-fold molar excess over the protein is a good starting point.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form a reactive NHS-ester intermediate.

-

-

Coupling Reaction:

-

Add Pent-4-yn-1-amine hydrochloride to the activated protein solution. A 100- to 200-fold molar excess relative to the protein is recommended to drive the reaction.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional): The reaction can be quenched by adding a small molecule amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM to react with any remaining NHS-esters.

-

Purification: Remove excess unreacted reagents (EDC, NHS, Pent-4-yn-1-amine) by extensive dialysis, size-exclusion chromatography (SEC), or using spin filtration units with an appropriate molecular weight cutoff (MWCO). This step is critical to prevent interference in the subsequent click reaction.

-

Characterization & Storage: Confirm the protein concentration (e.g., via BCA assay). The alkyne-modified protein is now ready for the click reaction or can be stored at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-bearing reporter molecule to the alkyne-modified protein.

A. Mechanism Overview

The CuAAC reaction proceeds through a catalytic cycle where Cu(I) coordinates with the terminal alkyne, making it susceptible to nucleophilic attack by the azide.[4] Since Cu(I) is unstable in aqueous solution, it is generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10] A chelating ligand, such as THPTA, is crucial to stabilize the Cu(I) state and protect the protein from damaging reactive oxygen species (ROS).[4][11][12]

Caption: Simplified catalytic cycle of the CuAAC reaction.

B. Materials Required

-

Alkyne-modified protein (from Protocol 1)

-

Azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore)

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Sodium Ascorbate

-

Reaction Buffer (PBS, pH 7.4)

-

DMSO (for dissolving hydrophobic reporters)

C. Reagent Preparation

| Reagent | Stock Concentration | Solvent | Notes |

| Alkyne-Protein | 1-5 mg/mL | PBS, pH 7.4 | |

| Azide-Reporter | 10 mM | DMSO or Water | Prepare fresh or store aliquots at -20°C. |

| CuSO₄ | 20-50 mM | Water | Stable at room temperature.[13] |

| THPTA | 100 mM | Water | Stable at 4°C.[13] |

| Sodium Ascorbate | 100-200 mM | Water | Must be prepared fresh immediately before use. [3] |

D. Step-by-Step Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the following components. The azide-reporter is typically used in 5- to 20-fold molar excess over the protein.

-

Alkyne-modified protein (to a final concentration of 10-50 µM)

-

Azide-reporter (to a final concentration of 100-500 µM)

-

-

Prepare Click-Reaction Cocktail: In a separate tube, prepare the catalyst cocktail by adding the reagents in the specified order to prevent precipitation.[13][14]

-

Add CuSO₄ stock solution (final concentration: 0.5-1 mM).

-

Add THPTA stock solution (final concentration: 2.5-5 mM; maintain a 5:1 ligand-to-copper ratio).

-

Vortex briefly to mix. The solution should be a light blue color.

-

-

Initiate the Reaction:

-

Add the freshly prepared Sodium Ascorbate stock solution to the CuSO₄/THPTA cocktail (final concentration: 5-10 mM). The solution should turn colorless as Cu(II) is reduced to Cu(I).

-

Immediately add this complete catalyst cocktail to the protein/azide mixture.

-

Gently mix and incubate for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.[12]

-

-

Purification: Remove excess reporter and reaction components using dialysis, SEC, or spin filtration as described in Protocol 1, Step 5.

Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While Pent-4-yn-1-amine is designed for CuAAC, it is valuable to understand the copper-free SPAAC alternative. To use SPAAC, the roles of the functional groups must be reversed. Instead of installing an alkyne, an azide would be installed on the protein (e.g., using an Azide-NHS ester). This azide-modified protein can then be reacted with a reporter molecule containing a strained alkyne, such as DBCO or BCN.[15][16]

The primary advantage of SPAAC is its biocompatibility, making it the method of choice for modifying proteins in or on living cells without copper-induced toxicity.[5][17]

Caption: Mechanism of the copper-free SPAAC reaction.

Analysis and Characterization of Labeled Proteins

Successful labeling can be confirmed using several standard analytical techniques:

-

SDS-PAGE: A noticeable molecular weight shift may be observed if the attached label is large. If a fluorescent reporter was used, the gel can be imaged directly to confirm covalent attachment.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm successful conjugation by measuring the precise mass increase corresponding to the addition of the alkyne linker and the reporter molecule.

-

Western Blot: If a biotin tag was clicked onto the protein, the conjugate can be detected using streptavidin-HRP.

-

UV-Vis Spectroscopy: For fluorescent reporters, the absorbance spectrum can be used to determine the degree of labeling (DOL).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Labeling Efficiency | Inactive Catalyst: Cu(I) oxidized to Cu(II); Sodium ascorbate solution was not fresh. | Always prepare sodium ascorbate solution immediately before use.[3] Degas solutions to remove oxygen. Ensure a sufficient molar excess of the reducing agent.[12][18] |

| Poor Reagent Quality: Purity of the alkyne or azide reagent is low. | Use high-purity reagents from a reputable supplier. | |

| Inefficient Alkyne Installation: Incomplete initial coupling of Pent-4-yn-1-amine. | Optimize the EDC/NHS coupling reaction (e.g., adjust pH, increase reagent excess, extend reaction time). Ensure thorough removal of amine-containing buffers prior to the reaction. | |

| Protein Precipitation/Aggregation | Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can cause protein cross-linking.[10][12] | Use a protective, water-soluble copper ligand like THPTA.[11][12] Keep copper and ascorbate concentrations as low as is effective. Degas all buffers.[12] |

| High Copper Concentration: Excess copper can lead to protein precipitation.[12] | Reduce the final concentration of CuSO₄. Ensure the ligand-to-copper ratio is at least 5:1. | |

| High Background / Non-specific Labeling | Inadequate Purification: Excess azide-reporter was not fully removed after the click reaction. | Improve post-reaction purification. Use a combination of methods like dialysis followed by SEC or multiple spin filtration washes. |

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Pentyn-1-amine hydrochloride | 173987-24-1 | FP171089 [biosynth.com]

- 7. 4-戊炔-1-胺 盐酸盐 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

Application of Pent-4-yn-1-amine in Metabolic Labeling Experiments: A Detailed Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for the application of Pent-4-yn-1-amine in metabolic labeling experiments. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, step-by-step methodologies, and the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Bioorthogonal Chemistry and Metabolic Labeling